molecular formula C19H20N4O2 B11455490 3-[(2,4-dimethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one

3-[(2,4-dimethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B11455490
M. Wt: 336.4 g/mol
InChI Key: XJHODURGMVYOOO-UHFFFAOYSA-N
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Description

3-[(2,4-Dimethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dimethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves the reaction of 2,4-dimethylaniline with 4-methoxybenzyl chloride in the presence of a base, followed by cyclization with cyanuric chloride. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dimethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[(2,4-Dimethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(2,4-dimethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved may include signal transduction, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another triazine derivative with applications in materials science and pharmaceuticals.

    4-Hydroxy-2-quinolones: Compounds with similar heterocyclic structures and biological activities.

Uniqueness

3-[(2,4-Dimethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of aromatic and heterocyclic features makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

3-(2,4-dimethylanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C19H20N4O2/c1-12-4-9-16(13(2)10-12)20-19-21-18(24)17(22-23-19)11-14-5-7-15(25-3)8-6-14/h4-10H,11H2,1-3H3,(H2,20,21,23,24)

InChI Key

XJHODURGMVYOOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC)C

Origin of Product

United States

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